2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a 2-(2-methoxyethyl) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-(2-methoxyethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxides.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethyl)pyridine
- 5-Bromo-2-(2-methoxyethyl)pyridine
- 2-(2-Methoxyethyl)-5-iodopyridine
Uniqueness
2-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the boronate ester group, which makes it highly reactive in cross-coupling reactions. This reactivity is not commonly found in other similar pyridine derivatives, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C14H22BNO3 |
---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(16-10-11)8-9-17-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
DKWQLEWPYQAHRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCOC |
Origin of Product |
United States |
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